molecular formula C12H20O2 B12544499 5-Cyclohexyl-3-methylpent-3-enoic acid CAS No. 142286-41-7

5-Cyclohexyl-3-methylpent-3-enoic acid

Cat. No.: B12544499
CAS No.: 142286-41-7
M. Wt: 196.29 g/mol
InChI Key: RMFFDAMYJNJECT-UHFFFAOYSA-N
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Description

5-Cyclohexyl-3-methylpent-3-enoic acid is an organic compound with the molecular formula C12H20O2 It is characterized by a cyclohexyl group attached to a pentenoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclohexyl-3-methylpent-3-enoic acid typically involves the reaction of cyclohexyl derivatives with appropriate alkenes under controlled conditions. One common method involves the use of Grignard reagents, where cyclohexylmagnesium bromide reacts with 3-methylpent-3-enoic acid chloride to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture interference.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-Cyclohexyl-3-methylpent-3-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to saturate the double bond, forming cyclohexyl-3-methylpentanoic acid.

    Substitution: Halogenation reactions can occur with reagents like bromine (Br2) or chlorine (Cl2) to introduce halogen atoms into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Bromine (Br2) in carbon tetrachloride (CCl4) or chlorine (Cl2) in chloroform (CHCl3).

Major Products Formed

    Oxidation: Formation of cyclohexyl-3-methylpentanoic acid.

    Reduction: Formation of cyclohexyl-3-methylpentanoic acid.

    Substitution: Formation of halogenated derivatives such as 5-bromo-cyclohexyl-3-methylpent-3-enoic acid.

Scientific Research Applications

5-Cyclohexyl-3-methylpent-3-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Cyclohexyl-3-methylpent-3-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylacetic acid: Similar structure but lacks the double bond present in 5-Cyclohexyl-3-methylpent-3-enoic acid.

    3-Methylpentanoic acid: Similar backbone but lacks the cyclohexyl group.

    Cyclohexylpropanoic acid: Similar structure but with a shorter carbon chain.

Uniqueness

This compound is unique due to the presence of both a cyclohexyl group and a double bond in its structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

142286-41-7

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

5-cyclohexyl-3-methylpent-3-enoic acid

InChI

InChI=1S/C12H20O2/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11/h7,11H,2-6,8-9H2,1H3,(H,13,14)

InChI Key

RMFFDAMYJNJECT-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1CCCCC1)CC(=O)O

Origin of Product

United States

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